molecular formula C10H8N2O4 B2540679 4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one CAS No. 36949-55-0

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one

Cat. No. B2540679
CAS RN: 36949-55-0
M. Wt: 220.184
InChI Key: FOHGVXVVXOXMCO-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a compound that belongs to the class of quinolones, which are characterized by a benzopyridine structure where the pyridine ring contains a keto and a hydroxy group. Quinolones are known for their biological activities, and derivatives of this class have been extensively studied for their potential pharmacological properties, including anti-inflammatory and cytotoxic activities .

Synthesis Analysis

The synthesis of quinolone derivatives can be achieved through various methods. One approach involves the phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones to produce 3-hydroxyquinolin-4-ones under neutral conditions, which is a novel method for the synthesis of these compounds . Another method includes the tin(II) chloride-induced cyclization of 2-nitrobenzamides and ketones, providing a mild and efficient route to 1-hydroxyquinazolin-4-ones . Additionally, solid-phase synthesis has been employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones with two diversity positions, starting from immobilized 4-chloro-5-nitroanthranilic acid . These methods demonstrate the versatility and adaptability of synthetic strategies to access the quinolone scaffold.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is often confirmed using spectroscopic methods such as NMR, MS, and single crystal X-ray diffraction. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was elucidated using these techniques, revealing a strong intramolecular hydrogen bond . Similarly, the crystal structure of nitro regioisomers of tetrahydroquinoline was determined, providing insights into the molecular packing influenced by hydrogen bonds and van der Waals interactions .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including esterification, amidation, and cyclization, to yield a wide array of compounds with potential biological activities. For example, the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid involved preparative methods for its esterification and amidation . The reactivity of these compounds is crucial for the development of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The presence of nitro, hydroxy, and keto groups can significantly affect their acidity, solubility, and stability. These properties are essential for the compounds' biological activity and their interaction with biological targets. For instance, the anti-inflammatory properties of synthesized quinolone derivatives were evaluated, indicating the importance of their chemical properties in their pharmacological effects . Additionally, the fluorescence properties of certain 3-hydroxyquinolin-4(1H)-ones were studied, which could be relevant for their application in imaging or as fluorescent probes .

Scientific Research Applications

Synthetic and Structural Chemistry

The compound and its derivatives are pivotal in synthetic chemistry. Kovalenko et al. (2019, 2020) described the synthesis of various derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, providing structural insights and highlighting their potential as Hepatitis B virus replication inhibitors (Kovalenko et al., 2019); (Kovalenko et al., 2020). Similarly, Ukrainets et al. (2014) discussed the synthesis and structure of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, showcasing its relevance in the development of new molecular frameworks (Ukrainets et al., 2014).

Antimicrobial and Antioxidant Properties

Several studies have highlighted the antimicrobial and antioxidant properties of derivatives of 4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one. Patel et al. (2017) synthesized and characterized metal complexes of 8-hydroxyquinoline derivatives, which showed significant in vitro antimicrobial activity (Patel & Patel, 2017). Abdel-Kader and Talaat (2023) explored the reaction of 4-Hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione with nucleophiles, leading to compounds with significant antioxidant activity, indicating their potential in therapeutic and protective treatments (Abdel-Kader & Talaat, 2023).

properties

IUPAC Name

4-hydroxy-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHGVXVVXOXMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one

Synthesis routes and methods I

Procedure details

A solution of ethylnitroacetate (15.96 g, 120 mmol) was added slowly in a suspension of sodium hydride (60% in mineral oil, 5.28 g, 132 mmol) in dimethylacetamide under N2 atmosphere. The mixture was allowed to stir at room temperature until the evolution of hydrogen gas ceased, then heated to 90° C. for 30 min. and cooled to room temperature. A solution of N-methylisatoic anhydride (23.38 g, 132 mmol) in dimethylacetamide was added slowly and heated overnight at 120° C. The mixture was cooled to room temperature, poured into ice water, and acidified by cold 10% HCl. The solids formed were filtered and washed several times by water to yield 7.1 g (27%) of yellow solids. Mp 193° C. 1H NMR (DMSO-d6): δ 3.60 (s, 3H), 7.37 (t, J=7.6 Hz, 1H), 7.58 (d, J=8.5 Hz, 1H), 7.77 (t, J=7.5 Hz, 1H), 8.12 (d, J=7.9 Hz, 1H). EIMS m/z 221 (M+1), 243 (M+23). Anal. (C10H8N2O4) C, H, N.
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15.96 g
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5.28 g
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23.38 g
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ice water
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Yield
27%

Synthesis routes and methods II

Procedure details

A suspension of 4-hydroxy-1-methyl carbostyril (1.63g; 0.009 mole) in glacial acetic acid (10 ml) was stirred during the addition of concentrated nitric acid (2.5 ml; d, 1.42) and the mixture heated for a few minutes on a steam bath. On cooling the clear red solution deposited yellow crystals of the title compound which were diluted with ethanol, filtered, and washed well with ethanol, m.p. 159°-161° C (Found: C, 54.20; H 3.71; N, 12.42; C10H8N2O4 requires; C, 54.55 H, 3.66; N, 12.72%).
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1.63 g
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10 mL
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2.5 mL
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